Doxifluridine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

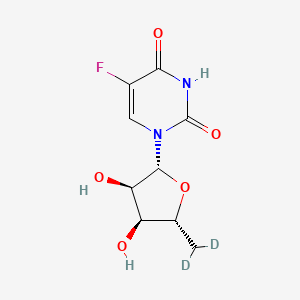

1-[(2R,3R,4S,5R)-5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i1D2 |

InChI Key |

ZWAOHEXOSAUJHY-WSRWZZNSSA-N |

Isomeric SMILES |

[2H]C([2H])[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Doxifluridine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Doxifluridine and its deuterated analog, Doxifluridine-d2. Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Its efficacy is predicated on its intracellular conversion to 5-FU, which then exerts cytotoxic effects through the inhibition of DNA synthesis and disruption of RNA function. The introduction of deuterium in this compound is hypothesized to modulate its pharmacokinetic profile through the kinetic isotope effect, potentially leading to improved metabolic stability and therapeutic index. This guide will detail the metabolic activation pathway, the molecular mechanisms of 5-FU, the theoretical impact of deuteration, and relevant experimental protocols.

Introduction to Doxifluridine and the Rationale for Deuteration

Doxifluridine was developed to improve the oral bioavailability and tumor selectivity of 5-FU.[1] As a prodrug, it is designed to be converted to its active form, 5-FU, preferentially within tumor tissues that have higher levels of the activating enzyme, thymidine phosphorylase.[3][4] This targeted activation is intended to increase the therapeutic window by concentrating the cytotoxic agent at the site of malignancy while minimizing systemic toxicity.[5]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule.[6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect.[8][9] In the context of Doxifluridine, deuteration at specific metabolic sites could potentially slow its conversion to 5-FU or the subsequent catabolism of 5-FU, thereby prolonging its half-life and altering its efficacy and toxicity profile.[6]

Note: As of the latest literature review, specific experimental data on this compound is not publicly available. Therefore, the discussion of this compound in this guide is based on the established mechanism of Doxifluridine and the well-documented principles of the kinetic isotope effect in pharmacology.

Metabolic Activation and Signaling Pathway

The primary mechanism of action of Doxifluridine is its enzymatic conversion to 5-fluorouracil. This process is catalyzed by thymidine phosphorylase (TP), an enzyme that is often overexpressed in various solid tumors.[3][10]

Once converted to 5-FU, the drug undergoes further intracellular metabolism to form three active metabolites that exert cytotoxic effects through distinct mechanisms:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent "thymineless death" in rapidly proliferating cancer cells.

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to disruption of RNA synthesis, processing, and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, causing DNA damage and apoptosis.

The Impact of Deuteration on Pharmacokinetics

The rationale for developing this compound lies in the potential for the kinetic isotope effect to favorably alter its pharmacokinetic profile. Deuteration at a site of metabolic transformation can slow the rate of enzymatic cleavage. In the case of this compound, if deuterium is placed at a position involved in the enzymatic conversion by thymidine phosphorylase, it could lead to:

-

Slower conversion to 5-FU: This could result in a prolonged half-life of the prodrug, potentially leading to sustained release of 5-FU in the tumor microenvironment.

-

Altered metabolite ratios: A change in the rate of 5-FU formation could alter the balance of its anabolic and catabolic pathways, potentially affecting both efficacy and toxicity.[6]

-

Reduced systemic toxicity: A slower, more controlled release of 5-FU might reduce peak plasma concentrations of the active drug, potentially mitigating some of its dose-limiting toxicities.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of Doxifluridine. While this data is for the non-deuterated form, it provides a baseline for understanding its activity.

Table 1: In Vivo Antitumor Activity of Doxifluridine

| Model System | Drug and Dose | Outcome | Reference |

| Squamous cell carcinoma in ddN female mice | Doxifluridine (90, 150, 210 mg/kg, oral, daily for 4 weeks) | Dose-dependent decrease in tumor size and disappearance of tumors. Significant difference in anti-cancer effect between 90 mg/kg and 210 mg/kg groups. | [11] |

| HT29 colon cancer xenografts in C57BL/6 mice | Doxifluridine (50 mg/kg) | Comparable antitumor effects to a novel Doxifluridine derivative (compound 2c). | [12] |

Table 2: Pharmacokinetic Parameters of Doxifluridine in Humans

| Dose and Administration | Cmax (ng/mL) | tmax (h) | t1/2 (min) | Bioavailability | Reference |

| 600 mg/m² (oral) | Not specified | ~1.0 | 32-45 | 47% | [13] |

| 800 mg/m² (oral) | Not specified | ~1.0 | 32-45 | 34% | [13] |

| 1000 mg/m² (oral) | Not specified | ~1.0 | 32-45 | 37% | [13] |

| 2 and 4 g/m² (single IV infusion) | Not specified | Not applicable | 16.1 - 27.7 | Not applicable | [14] |

| 3.75 to 20 g/m² (5-day continuous infusion) | 167 - 6,519 (steady-state) | Not applicable | Not specified | Not applicable | [15][16] |

Table 3: In Vitro Enzyme Inhibition Data for 5-FU Metabolites

| Enzyme | Inhibitor | IC50 | Cell Line/System | Reference |

| Thymidylate Synthase | Pemetrexed (as a reference) | 6.75 µM | In vitro enzyme assay | [17] |

| Thymidylate Synthase | Novel 1,2,3-triazole derivatives | 2.52 µM and 4.38 µM | In vitro enzyme assay | [17] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 1-4 hours.[18]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound's active metabolite to inhibit the activity of thymidylate synthase.

Detailed Methodology:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), dUMP, and the cofactor 5,10-methylenetetrahydrofolate (mTHF).[17][19]

-

Inhibitor Addition: Add varying concentrations of FdUMP (the active metabolite of Doxifluridine) to the reaction mixture.

-

Enzyme Addition: Add purified recombinant human thymidylate synthase to initiate the reaction.[19]

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the folate cofactor during the conversion of dUMP to dTMP.[19][20]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.

Conclusion

This compound represents a rational drug design approach aimed at optimizing the therapeutic potential of Doxifluridine. Its mechanism of action is intrinsically linked to that of 5-fluorouracil, involving the inhibition of DNA synthesis and disruption of RNA function. The key differentiator for this compound is the anticipated alteration of its pharmacokinetic profile due to the kinetic isotope effect. While experimental data on this compound is currently lacking in the public domain, the principles outlined in this guide provide a solid foundation for its preclinical and clinical investigation. Further research is warranted to elucidate the precise effects of deuteration on the metabolism, efficacy, and safety of Doxifluridine, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. Doxifluridine - Wikipedia [en.wikipedia.org]

- 2. Doxifluridine - LKT Labs [lktlabs.com]

- 3. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxifluridine: an active agent in advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.teikyo.jp [pure.teikyo.jp]

- 11. [Experimental study relating to the anti-cancer effect of doxifluridine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study of doxifluridine as a five-day stepped-dose continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Doxifluridine-d2 as a Prodrug of 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR) is a second-generation oral fluoropyrimidine nucleoside analog that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Its design aims to improve the oral bioavailability and tumor selectivity of 5-FU.[1] The deuterated form, Doxifluridine-d2, represents a potential next-generation advancement, leveraging the kinetic isotope effect to potentially enhance the pharmacokinetic and pharmacodynamic profile of the parent compound. While extensive clinical data is available for Doxifluridine, research into its deuterated counterpart is still in the preclinical phase. This guide provides a comprehensive overview of Doxifluridine as a 5-FU prodrug, and explores the scientific rationale and potential advantages of this compound.

Mechanism of Action: From Doxifluridine to 5-FU

The primary mechanism of action of Doxifluridine lies in its enzymatic conversion to 5-FU, which then exerts its cytotoxic effects. This conversion is a key factor in its tumor-selective properties.

Enzymatic Conversion

Doxifluridine is converted to 5-FU primarily by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[2][3] TP activity is significantly higher in many tumor tissues compared to normal tissues, leading to a localized concentration of the active drug, 5-FU, at the tumor site.[4] This targeted activation is designed to increase efficacy while reducing systemic toxicity.[4]

The metabolic pathway is a straightforward, one-step enzymatic conversion:

Caption: Metabolic activation of Doxifluridine to 5-Fluorouracil.

Cytotoxic Effects of 5-Fluorouracil

Once formed, 5-FU undergoes further metabolic activation to exert its anti-cancer effects through two main pathways:

-

Inhibition of DNA Synthesis: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[5] This complex inhibits the action of TS, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[] The resulting thymidine deficiency leads to the inhibition of DNA synthesis and repair, ultimately causing cell death.[]

-

Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate. This disrupts RNA processing and function, leading to cytotoxicity.[]

Caption: Signaling pathway of 5-Fluorouracil's cytotoxic effects.

The Rationale for this compound

Deuterium, a stable isotope of hydrogen, has one proton and one neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to the deuterium kinetic isotope effect (DKIE) , where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[7]

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[] By selectively replacing hydrogen with deuterium at metabolically active sites, it is possible to slow down the rate of drug metabolism.[9] This can lead to:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and potentially a lower and less frequent dosing regimen.[9]

-

Reduced Formation of Toxic Metabolites: If a drug's toxicity is associated with a particular metabolite, deuteration at the site leading to that metabolite can reduce its formation.[]

-

Enhanced Efficacy: Increased exposure to the parent drug may lead to improved therapeutic outcomes.[9]

For Doxifluridine, deuteration could potentially alter its metabolic profile, although its primary conversion to 5-FU is via thymidine phosphorylase, which does not involve C-H bond cleavage at the deuterated positions. However, deuteration could influence other metabolic pathways or the subsequent metabolism of 5-FU. Further preclinical studies are required to elucidate the specific effects of deuteration on Doxifluridine's overall disposition and efficacy.

Pharmacokinetic Data of Doxifluridine

The following tables summarize key pharmacokinetic parameters of Doxifluridine and its metabolite 5-FU from various clinical studies.

Table 1: Pharmacokinetics of Intravenous Doxifluridine in Cancer Patients

| Parameter | Dose: 2 g/m² | Dose: 4 g/m² | Reference |

| Terminal Half-life (t½) | 16.1 - 27.7 min | 16.1 - 27.7 min | [10] |

| Nonrenal Clearance | 0.60 L/min | 0.37 L/min | [10] |

| Renal Clearance | 0.32 L/min | 0.29 L/min | [10] |

| Volume of Distribution (Vd) | 19.8 L | 20.4 L | [10] |

Table 2: Pharmacokinetics of Oral Doxifluridine in Cancer Patients

| Parameter | Dose: 600 mg/m² | Dose: 800 mg/m² | Dose: 1000 mg/m² | Reference |

| Elimination Half-life (t½) | 32 min | 45 min | 38 min | [11] |

| Oral Bioavailability | 47% | 34% | 37% | [11] |

| Time to Peak Concentration (tlag) | 10 - 30 min | < 25 min | < 25 min | [11] |

Table 3: Pharmacokinetics of 5-FU after Doxifluridine Administration in Cancer Patients

| Parameter | Doxifluridine Dose | Value | Reference |

| Mean Renal Clearance | 3.75 to 20 g/m² (5-day infusion) | 100.8 ± 48.6 mL/min/m² | [1] |

| Elimination Half-life (oral Doxifluridine) | 600 mg/m² | 34 ± 12 min | [11] |

| Elimination Half-life (oral Doxifluridine) | 800 mg/m² | 40 ± 16 min | [11] |

| Elimination Half-life (oral Doxifluridine) | 1000 mg/m² | 38 ± 13 min | [11] |

Clinical Efficacy and Safety of Doxifluridine

Doxifluridine has been evaluated in numerous clinical trials for various solid tumors.

Table 4: Summary of Doxifluridine Clinical Trials

| Cancer Type | Dosing Regimen | Response Rate | Key Toxicities | Reference |

| Advanced Colorectal Cancer | 0.75 g/m²/day continuous infusion | 35% Partial Response | Hand-foot syndrome, dizziness | [12] |

| Advanced Ovarian Cancer | 3000 mg/m² IV for 5 days | 17% Partial Remission | Neurotoxicity, stomatitis, myelotoxicity | |

| Nasopharyngeal Carcinoma | Up to 20 g/m²/120h stepped-dose infusion | 1 Complete Response | Mucositis, neutropenia, thrombocytopenia | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of typical experimental protocols used in the evaluation of Doxifluridine.

Quantification of Doxifluridine and 5-FU in Plasma

A common method for the simultaneous determination of Doxifluridine and 5-FU in biological matrices is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) .

-

Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Reversed-phase HPLC using a C18 column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for Doxifluridine, 5-FU, and an internal standard.

Caption: Workflow for the bioanalysis of Doxifluridine and 5-FU.

In Vivo Antitumor Activity Evaluation

Animal models are essential for assessing the preclinical efficacy of anticancer agents.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Human tumor cells (e.g., colorectal, breast, or pancreatic cancer cell lines) are implanted subcutaneously or orthotopically.

-

Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. Doxifluridine (or this compound) is administered orally or intravenously according to the study design.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., with calipers). Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker assessment).

Conclusion

Doxifluridine is an established prodrug of 5-FU with a clear mechanism of action and a large body of clinical data supporting its use in various cancers. The development of this compound is a logical progression, applying the principles of deuteration to potentially enhance the drug's pharmacokinetic properties and therapeutic index. While specific preclinical and clinical data for this compound are not yet publicly available, the theoretical advantages of this approach are compelling. Further research is needed to fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of this compound and to determine its potential clinical utility. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising area of oncology research.

References

- 1. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eradication of Cancer Cells Using Doxifluridine and Mesenchymal Stem Cells Expressing Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxifluridine - LKT Labs [lktlabs.com]

- 4. A phase I study of doxifluridine as a five-day stepped-dose continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 9. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I-II trial of doxifluridine (5'DFUR) administered as long-term continuous infusion using a portable infusion pump for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II clinical trial of doxifluridine in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thymidine Phosphorylase in the Activation of Doxifluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical role of thymidine phosphorylase (TP) in the bioactivation of the fluoropyrimidine prodrug, doxifluridine (5'-deoxy-5-fluorouridine). Doxifluridine is a key chemotherapeutic agent whose efficacy is intrinsically linked to the enzymatic activity of TP, an enzyme often found upregulated in various solid tumors. Understanding this relationship is paramount for optimizing cancer therapy, developing predictive biomarkers, and designing novel drug delivery strategies.

The Core Mechanism: Enzymatic Conversion of a Prodrug to a Potent Cytotoxin

Doxifluridine itself is a non-toxic prodrug. Its therapeutic action is realized upon its conversion to the active cytotoxic agent, 5-fluorouracil (5-FU). This activation is a one-step enzymatic reaction catalyzed by thymidine phosphorylase.[1][2]

Thymidine phosphorylase, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[3][4] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate.[3][5] In the context of doxifluridine therapy, TP performs the same phosphorolytic cleavage on the prodrug.

The reaction proceeds as follows:

Doxifluridine (5'-DFUR) + Phosphate → 5-Fluorouracil (5-FU) + 2-deoxy-α-D-ribose-1-phosphate

The resulting 5-FU is the pharmacologically active molecule. It exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA. The depletion of thymidine leads to the disruption of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

The preferential activation of doxifluridine in tumor tissues is a significant advantage. Many human cancers, including colorectal, breast, gastric, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase expression compared to adjacent normal tissues.[6][7] This differential expression allows for the targeted release of 5-FU at the tumor site, potentially increasing therapeutic efficacy while minimizing systemic toxicity.[8]

Quantitative Analysis of TP-Mediated Doxifluridine Activation

The efficiency of doxifluridine conversion is dependent on the enzymatic kinetics of thymidine phosphorylase. Key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) dictate the rate of 5-FU production.

| Substrate | Enzyme Source | Km (M) | Specific Activity | Reference |

| 5'-Deoxy-5-fluorouridine (Doxifluridine) | Human Lung Cancer (partially purified) | 1.69 x 10-3 | Not Reported | [9] |

| Thymidine (Natural Substrate) | Human Lung Cancer (partially purified) | 2.43 x 10-4 | Not Reported | [9] |

| 5'-Deoxy-5-fluorouridine (Doxifluridine) | Recombinant TYMP-Streptavidin Fusion Protein | Not Reported | 1.59 ± 0.06 µmol µg-1 h-1 | [8] |

Note: The higher Km value for doxifluridine compared to the natural substrate thymidine suggests a lower binding affinity of the enzyme for the prodrug.

Signaling Pathways and Logical Relationships

The activation of doxifluridine by thymidine phosphorylase is a direct enzymatic conversion. The resulting 5-FU then integrates into cellular metabolic pathways to exert its cytotoxic effects. The expression level of TP in tumors is a critical determinant of the clinical response to doxifluridine.

Caption: Doxifluridine activation pathway catalyzed by Thymidine Phosphorylase.

Higher expression of TP in tumor cells leads to more efficient conversion of doxifluridine to 5-FU, resulting in a better therapeutic outcome. This relationship makes TP a valuable predictive biomarker.[10]

Caption: Logical relationship between TP expression and clinical outcome.

Experimental Protocols

Accurate measurement of TP activity and the quantification of doxifluridine and 5-FU are essential for both preclinical research and clinical applications.

Thymidine Phosphorylase (TP) Activity Assay

This protocol describes a common method to determine TP activity by measuring the amount of product formed over time. The activity can be assessed by monitoring the conversion of a substrate like thymidine to thymine or doxifluridine to 5-FU.[11][12]

Principle: The enzymatic activity of TP is determined by incubating a protein extract (e.g., from tumor tissue homogenate) with an excess of substrate (doxifluridine or thymidine). The reaction is stopped, and the product (5-FU or thymine) is quantified using High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

Materials:

-

Tissue homogenizer

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Doxifluridine or Thymidine stock solution

-

Perchloric acid (for reaction termination)

-

Protein quantification reagent (e.g., BCA assay kit)

-

Spectrophotometer or HPLC system with UV detector

Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold phosphate buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to obtain a clear supernatant (cytosolic extract).

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the BCA assay.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix a defined amount of protein extract with the reaction buffer containing a saturating concentration of doxifluridine or thymidine.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 60 minutes).

-

Prepare a blank control for each sample by adding the terminating agent before the incubation.

-

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, and place on ice.

-

Product Quantification (Spectrophotometric): A simplified method involves monitoring the change in absorbance at a specific wavelength. For the conversion of 5'-DFUR to 5-FU, an increase in absorbance at 305 nm can be measured.[8]

-

Product Quantification (HPLC-UV):

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Inject a known volume of the supernatant into an HPLC system.

-

Separate the substrate and product using a suitable column (e.g., C18 reverse-phase).

-

Detect and quantify the product peak by monitoring UV absorbance at the appropriate wavelength (e.g., ~267 nm).[13]

-

-

Calculation: Calculate the specific activity of TP as the amount of product formed per unit time per milligram of protein (e.g., nmol/min/mg protein).

Caption: Experimental workflow for assessing Thymidine Phosphorylase activity.

Immunohistochemical (IHC) Staining for TP Expression

Principle: IHC is used to visualize the distribution and quantify the expression level of TP protein within tumor tissue sections. A specific primary antibody binds to the TP protein, and a secondary antibody conjugated to an enzyme or fluorophore allows for its detection.

Procedure:

-

Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount them on glass slides.

-

Deparaffinization and Rehydration: Remove paraffin from the sections using xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Use heat-induced (e.g., citrate buffer, pH 6.0) or enzymatic methods to unmask the antigen epitopes.

-

Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate the sections with a specific monoclonal or polyclonal antibody against human thymidine phosphorylase.

-

Secondary Antibody Incubation: Apply an enzyme-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chromogenic substrate (e.g., DAB for HRP) that produces a colored precipitate at the site of the antigen.

-

Counterstaining: Stain the cell nuclei with a contrasting color (e.g., hematoxylin) to provide morphological context.

-

Dehydration and Mounting: Dehydrate the sections, clear with xylene, and coverslip with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope. Score the TP expression based on the intensity of the staining and the percentage of positive tumor cells.[10][14]

Conclusion and Future Directions

Thymidine phosphorylase is unequivocally the central enzyme governing the therapeutic activity of doxifluridine. Its elevated expression in tumor tissues provides a mechanism for targeted drug activation, making it a key area of interest in oncology. The quantification of TP expression and activity serves as a promising predictive biomarker to stratify patients who are most likely to benefit from doxifluridine-based chemotherapy.[1][10]

Future research is directed towards strategies that can exploit this enzymatic dependency. This includes the development of agents that can upregulate TP expression within tumors, thereby sensitizing them to doxifluridine.[15] Furthermore, novel drug delivery systems, such as mesenchymal stem cells engineered to express TP, are being explored to further enhance the local conversion of doxifluridine at the tumor site, promising a new frontier in targeted cancer therapy.[16] A thorough understanding of the technical details outlined in this guide is essential for advancing these innovative therapeutic approaches.

References

- 1. Thymidine phosphorylase and dihydropyrimidine dehydrogenase levels in primary colorectal cancer show a relationship to clinical effects of 5'-deoxy-5-fluorouridine as adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Can Thymidine Phosphorylase Be a Predictive Marker for Gemcitabine and Doxifluridine Combination Chemotherapy in Cholangiocarcinoma? Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mesenchymal stem cells anchored with thymidine phosphorylase for doxifluridine-mediated cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10263F [pubs.rsc.org]

- 9. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 10. pure.teikyo.jp [pure.teikyo.jp]

- 11. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of thymidine phosphorylase expression and enhancement of efficacy of capecitabine or 5'-deoxy-5-fluorouridine by cyclophosphamide in mammary tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Studies with Doxifluridine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine, a fluoropyrimidine derivative, is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is converted to 5-FU preferentially in tumor tissues by the enzyme thymidine phosphorylase, which is often present at higher levels in malignant cells compared to normal tissues. This targeted conversion is designed to enhance the therapeutic index of 5-FU by increasing its concentration at the tumor site and reducing systemic toxicity. Doxifluridine-d2 is a deuterated analog of Doxifluridine, where two hydrogen atoms have been replaced by deuterium. Such isotopic substitution is a common strategy in drug development to alter the pharmacokinetic profile of a compound, often to slow its metabolism and increase its half-life. While this compound is commercially available and primarily utilized as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic studies, this guide will focus on the in vitro properties of the parent compound, Doxifluridine, to provide a foundational understanding for researchers interested in this class of molecules. The in vitro data presented herein for Doxifluridine serves as a critical reference point for any further investigation into the biological effects of its deuterated analogs.

Mechanism of Action

Doxifluridine exerts its cytotoxic effects through its conversion to 5-fluorouracil (5-FU).[1] The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a nucleoside required for DNA synthesis and repair.[2] By depriving rapidly dividing cancer cells of thymidine, 5-FU leads to cell cycle arrest and apoptosis.

The conversion of Doxifluridine to 5-FU is a critical step in its activation and is catalyzed by thymidine phosphorylase.[1][3] The differential expression of this enzyme between tumor and normal tissues forms the basis for the tumor-selective action of Doxifluridine.

Quantitative In Vitro Data

The cytotoxic activity of Doxifluridine and its derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | IC50 (µM) | Notes |

| Doxifluridine | PC9-DPE2 | Not Specified | 0.62 | Thymidine phosphorylase activator.[4] |

| Doxifluridine | Ehrlich ascites tumor cells | Clonogenicity Assay | 48 | Following a 2-hour exposure.[2] |

| Doxifluridine | Ehrlich ascites tumor cells | Clonogenicity Assay | 660 | In cells supplemented with 10 µM dThd.[2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A frequently used method to assess the in vitro cytotoxicity of compounds like Doxifluridine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Doxifluridine or the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Formazan Solubilization: Following a further incubation period (typically 2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of Doxifluridine is intrinsically linked to its metabolic activation and subsequent interference with DNA synthesis. The following diagrams illustrate the key pathways and a typical experimental workflow for evaluating its in vitro cytotoxicity.

Caption: Metabolic activation pathway of Doxifluridine to 5-FU and its downstream effects.

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of Doxifluridine.

References

- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical efficacy of doxifluridine and correlation to in vitro sensitivity of anticancer drugs in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Deuterium Labeling Effects on Doxifluridine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR) is a fluoropyrimidine derivative that serves as an oral prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] Its activation occurs preferentially in malignant cells, where the enzyme thymidine phosphorylase (TP) is often overexpressed, converting Doxifluridine to the active cytotoxic agent 5-FU.[2][3] This tumor-selective activation is a key advantage of Doxifluridine, potentially reducing systemic toxicity compared to direct 5-FU administration.

The metabolism of Doxifluridine and the subsequent anabolic and catabolic pathways of 5-FU are complex and subject to significant interpatient variability, which can impact both efficacy and toxicity.[4] Deuterium labeling, the substitution of hydrogen with its heavy isotope deuterium, has emerged as a strategy in drug development to favorably modulate pharmacokinetic properties. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of this bond.[5] This can result in increased drug exposure, a longer half-life, and potentially altered metabolite profiles, which may lead to an improved therapeutic index.[6][7]

This technical guide provides an in-depth overview of the metabolism of Doxifluridine and explores the potential effects of deuterium labeling on its metabolic fate. While direct experimental data on deuterated Doxifluridine is not currently available in the public domain, this guide will extrapolate potential outcomes based on established principles of deuterium isotope effects and findings from studies on other deuterated drug candidates.

Doxifluridine and 5-Fluorouracil Metabolism

The metabolic pathway of Doxifluridine is a two-step process that leads to the formation of the active cytotoxic metabolites of 5-FU.

Doxifluridine to 5-Fluorouracil Conversion

Doxifluridine itself is inactive and requires enzymatic conversion to 5-FU to exert its anticancer effects. This bioactivation is primarily catalyzed by thymidine phosphorylase (TP).[2][3]

5-Fluorouracil Anabolic and Catabolic Pathways

Once formed, 5-FU undergoes complex intracellular metabolism, being converted into three main active metabolites that exert cytotoxic effects through different mechanisms. A significant portion of administered 5-FU is also rapidly catabolized, primarily in the liver, which influences its bioavailability and toxicity.[8][9]

Quantitative Data on Doxifluridine and 5-FU Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for Doxifluridine and its major metabolite 5-FU, compiled from studies in cancer patients.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ||

| Intravenous | 16.1 to 27.7 min | [10] |

| Oral | 32 to 45 min | [11] |

| Clearance (CL) | ||

| Non-renal (Intravenous) | 728 ± 181 ml/min per m² | [2] |

| Renal (Intravenous) | 108.9 ± 53.6 ml/min per m² | [2] |

| Total Body (Intravenous, dose-dependent) | 1.3 to 2.7 L/min/m² | [11] |

| Volume of Distribution (Vd) | ||

| Steady-state | 19.8 to 20.4 L | [10] |

| Bioavailability (Oral) | 34 to 47% | [11] |

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) following Doxifluridine Administration in Cancer Patients

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 8 to 14 min (following IV bolus of 5-FU) | [12] |

| Renal Clearance (ClR) | 100.8 ± 48.6 ml/min per m² | [2] |

Potential Effects of Deuterium Labeling on Doxifluridine Metabolism

While no direct studies on deuterated Doxifluridine have been published, the principles of the kinetic isotope effect (KIE) allow for informed predictions about how deuterium substitution might alter its metabolism. The primary site of metabolism for Doxifluridine is the cleavage of the glycosidic bond by thymidine phosphorylase to release 5-FU. The subsequent catabolism of 5-FU is initiated by dihydropyrimidine dehydrogenase (DPD), which involves the reduction of the pyrimidine ring.

Potential Sites for Deuterium Labeling:

-

Ribose Moiety: Deuteration of the ribose moiety of Doxifluridine could potentially slow the rate of its conversion to 5-FU if C-H bond cleavage is involved in the rate-limiting step of the thymidine phosphorylase reaction.

-

5-FU Moiety: Deuterating the 5-FU portion of the molecule, specifically at positions involved in the DPD-catalyzed reduction, could slow down the catabolism of the released 5-FU.

Expected Consequences of Deuterium Labeling:

-

Slower Conversion to 5-FU: If deuteration of the ribose moiety slows down the action of thymidine phosphorylase, this could lead to a prolonged half-life of the parent drug, Doxifluridine. This might result in a more sustained release of 5-FU in the tumor tissue.

-

Reduced 5-FU Catabolism: Deuteration of the 5-FU ring could inhibit its breakdown by DPD. This would lead to higher and more sustained concentrations of the active drug, 5-FU, potentially enhancing its anticancer efficacy. However, this could also increase the risk of 5-FU-related toxicities.

-

Metabolic Switching: It is also possible that blocking one metabolic pathway through deuteration could lead to the enhancement of alternative metabolic routes, a phenomenon known as metabolic switching. In the case of deuterated doxophylline, an unexpected metabolic switch was observed, which did not lead to improved pharmacokinetic parameters.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Doxifluridine metabolism and the potential effects of deuterium labeling. Below are summarized protocols for key experiments.

In Vitro Metabolism of Doxifluridine using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Doxifluridine in vitro.

1. Materials:

-

Doxifluridine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., 5-chlorouracil)

2. Procedure:

-

Prepare a stock solution of Doxifluridine in a suitable solvent (e.g., DMSO).

-

Pre-warm a suspension of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[3]

-

Initiate the metabolic reaction by adding the Doxifluridine stock solution to the HLM suspension, followed by the addition of the NADPH regenerating system. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[14]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentrations of Doxifluridine and its metabolites (5-FU, 5-FUrd) using a validated LC-MS/MS method.

Thymidine Phosphorylase (TP) Activity Assay

This spectrophotometric assay measures the activity of TP by monitoring the conversion of a substrate.

1. Materials:

-

Thymidine (as substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Purified thymidine phosphorylase or cell/tissue homogenate containing the enzyme.

-

Spectrophotometer capable of measuring absorbance at 290 nm.

2. Procedure:

-

Prepare a reaction mixture containing thymidine in potassium phosphate buffer.[9]

-

Equilibrate the reaction mixture to 25°C in a quartz cuvette.

-

Monitor the absorbance at 290 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the enzyme solution to the cuvette.

-

Immediately mix by inversion and record the decrease in absorbance at 290 nm for approximately 5 minutes. The decrease in absorbance corresponds to the conversion of thymidine to thymine.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of TP activity is defined as the amount of enzyme that converts 1.0 µmole of thymidine to thymine per minute at pH 7.4 at 25°C.[9]

LC-MS/MS Quantification of Doxifluridine and 5-FU in Plasma

This method allows for the sensitive and specific quantification of Doxifluridine and its primary active metabolite, 5-FU, in biological matrices.

1. Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard solution (e.g., 5-chlorouracil in methanol).

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is employed for optimal separation.[2]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Doxifluridine, 5-FU, and the internal standard are monitored.

-

Conclusion

The metabolism of Doxifluridine to 5-FU is a critical step in its anticancer activity. While the metabolic pathways of the non-deuterated drug are well-characterized, the impact of deuterium labeling on Doxifluridine's pharmacokinetics and metabolism remains an area for future investigation. Based on the principles of the kinetic isotope effect, deuteration holds the potential to slow down the metabolic conversion of Doxifluridine and the subsequent catabolism of 5-FU. This could lead to a more favorable pharmacokinetic profile, potentially enhancing therapeutic efficacy and reducing toxicity. However, the possibility of metabolic switching, as observed with other deuterated compounds, underscores the need for empirical studies. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be essential to fully elucidate the potential benefits of deuterated Doxifluridine in cancer therapy.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hwb.gov.in [hwb.gov.in]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Doxifluridine-d2 for Cancer Cell Line Investigations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Doxifluridine and its deuterated analogue, Doxifluridine-d2, in the context of cancer cell line investigations. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key cellular pathways and workflows.

Introduction to Doxifluridine and the Role of this compound

Doxifluridine (5'-Deoxy-5-fluorouridine) is a second-generation oral fluoropyrimidine nucleoside analogue that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Its design aims to improve the oral bioavailability of 5-FU by circumventing degradation by dihydropyrimidine dehydrogenase in the digestive system.[1][2]

This compound is a deuterated form of Doxifluridine, meaning specific hydrogen atoms in its chemical structure have been replaced with deuterium, a stable isotope of hydrogen. In the context of cancer cell line investigations, this compound is not used for its cytotoxic properties but serves as a critical internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards is a standard practice in quantitative analysis to enhance accuracy by accounting for variations during sample preparation and analysis.

Mechanism of Action

The anticancer activity of Doxifluridine is dependent on its intracellular conversion to 5-FU. This bioactivation is a key feature of its mechanism and contributes to its tumor-selective properties.

Enzymatic Activation

Doxifluridine is metabolized into 5-FU by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[3] Notably, TP is often expressed at higher levels in various tumor tissues compared to normal tissues, leading to a more targeted release of the active cytotoxic agent, 5-FU, within the tumor microenvironment.[3]

Intracellular Effects of 5-Fluorouracil (5-FU)

Once converted to 5-FU, the drug exerts its cytotoxic effects through multiple mechanisms that disrupt essential cellular processes:

-

Inhibition of DNA Synthesis: A major active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the function of TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. The depletion of thymidine leads to an imbalance of deoxynucleotide triphosphates (dNTPs), which disrupts DNA replication and repair, ultimately triggering cell death.

-

Interference with RNA Synthesis and Function: Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA synthesis, processing, and function, leading to errors in protein synthesis and contributing to the overall cytotoxicity of the drug.[3]

The combined effects of DNA and RNA damage induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Doxifluridine in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Method |

| OSCC Cells | Oral Squamous Cell Carcinoma | 48 h | Varies by cell line | Real-Time Cell Monitoring |

| 72 h | Varies by cell line | Real-Time Cell Monitoring | ||

| 96 h | Varies by line | Real-Time Cell Monitoring | ||

| MCF-7 | Breast Cancer | 24 h | Not specified | MTT Assay |

| HT29 | Colon Cancer | 24 h | Not specified | MTT Assay |

Data for OSCC cells is derived from a study using a real-time cell monitoring system, which provides dynamic IC50 profiles. The IC50 values were observed to change over time. For specific values, refer to the original publication.[4] Data for MCF-7 and HT29 cells is based on a study evaluating Doxifluridine derivatives, with Doxifluridine as a control.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Doxifluridine on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Doxifluridine

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Doxifluridine in culture medium. Remove the old medium from the wells and add 100 µL of the Doxifluridine dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Doxifluridine concentration relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with Doxifluridine for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Doxifluridine (via 5-FU) and the experimental workflows described above.

Caption: Doxifluridine activation and mechanism of action.

Caption: Key signaling pathways affected by 5-FU.

Caption: General experimental workflow for Doxifluridine investigation.

Conclusion

Doxifluridine serves as a valuable prodrug for cancer therapy, with its efficacy rooted in the tumor-preferential conversion to 5-FU. The use of its deuterated analogue, this compound, as an internal standard is crucial for accurate pharmacokinetic and in vitro studies. The experimental protocols and signaling pathways detailed in this guide provide a solid framework for researchers investigating the anticancer properties of Doxifluridine in various cancer cell lines. A thorough understanding of these methodologies and cellular mechanisms is essential for the continued development and optimization of fluoropyrimidine-based cancer treatments.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]

Introduction to Doxifluridine and the Role of Deuteration

An In-Depth Technical Guide to the Stability of Doxifluridine-d2 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for assessing the stability of this compound in various biological matrices. As a deuterated analog of the anticancer prodrug Doxifluridine, understanding its stability is paramount for accurate pharmacokinetic and pharmacodynamic studies in drug development. This document outlines the core principles, experimental protocols, and data presentation standards for robust stability evaluation.

Doxifluridine (5'-Deoxy-5-fluorouridine) is a fluoropyrimidine derivative that acts as a prodrug for 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][3] Its activation is preferentially catalyzed by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues.[3] This targeted activation is designed to increase the therapeutic index of 5-FU by concentrating its cytotoxic effects at the tumor site.

The use of deuterated compounds, such as this compound, is a strategic approach in drug development to potentially improve the pharmacokinetic profile of the parent drug. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which may decrease the rate of metabolism.[4] This can result in a longer half-life, increased plasma exposure, and potentially a more favorable safety and efficacy profile.[4] However, to fully characterize the disposition of this compound in vivo, a thorough understanding of its stability in biological samples is critical.

Analytical Methodologies for this compound Quantification

A robust and validated bioanalytical method is the cornerstone of any stability study. For Doxifluridine and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and sensitive technique.[5]

Key Components of the Analytical Method:

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for separation.

-

Column: A C18 column is a common choice for separating Doxifluridine and its metabolites from endogenous matrix components.[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often used.

-

Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the quantification of the analyte and its internal standard.

Experimental Protocols for Stability Assessment

The stability of this compound should be evaluated in relevant biological matrices under various storage and handling conditions to mimic the sample lifecycle in a clinical or preclinical study.[6]

Biological Matrices of Interest

-

Plasma: The most common matrix for pharmacokinetic studies.

-

Whole Blood: Important for assessing stability prior to plasma separation.

-

Urine: Relevant for understanding the excretion profile of the drug.

Stability Studies

The following stability assessments are recommended as part of a comprehensive bioanalytical method validation:[7][8][9]

-

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.

-

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that reflects the expected sample handling time.

-

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

-

Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.

General Experimental Workflow

-

Sample Preparation: Spike the biological matrix with a known concentration of this compound.

-

Storage: Store the spiked samples under the specified conditions for each stability test.

-

Sample Extraction: At designated time points, extract this compound from the matrix using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).

-

Analysis: Quantify the concentration of this compound using a validated LC-MS/MS method.

-

Data Evaluation: Compare the measured concentrations of the stored samples to those of freshly prepared samples to determine the percentage of degradation.

Data Presentation

Quantitative stability data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma

| Number of Freeze-Thaw Cycles | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 50 | 49.5 | 99.0 | 2.5 |

| 1 | 5000 | 4980 | 99.6 | 1.8 |

| 3 | 50 | 48.9 | 97.8 | 3.1 |

| 3 | 5000 | 4955 | 99.1 | 2.2 |

| 5 | 50 | 48.2 | 96.4 | 3.5 |

| 5 | 5000 | 4910 | 98.2 | 2.7 |

Table 2: Hypothetical Short-Term (Bench-Top) Stability of this compound in Human Whole Blood at Room Temperature

| Storage Time (hours) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0 | 50 | 50.1 | 100.2 | 2.1 |

| 0 | 5000 | 5015 | 100.3 | 1.5 |

| 4 | 50 | 49.2 | 98.4 | 2.8 |

| 4 | 5000 | 4970 | 99.4 | 2.0 |

| 8 | 50 | 48.5 | 97.0 | 3.3 |

| 8 | 5000 | 4925 | 98.5 | 2.4 |

| 24 | 50 | 47.1 | 94.2 | 4.1 |

| 24 | 5000 | 4850 | 97.0 | 3.0 |

Table 3: Hypothetical Long-Term Stability of this compound in Human Plasma at -80°C

| Storage Duration (months) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 50 | 49.8 | 99.6 | 2.3 |

| 1 | 5000 | 4990 | 99.8 | 1.7 |

| 3 | 50 | 49.1 | 98.2 | 2.9 |

| 3 | 5000 | 4965 | 99.3 | 2.1 |

| 6 | 50 | 48.6 | 97.2 | 3.2 |

| 6 | 5000 | 4930 | 98.6 | 2.5 |

| 12 | 50 | 47.9 | 95.8 | 3.8 |

| 12 | 5000 | 4880 | 97.6 | 2.9 |

Visualizations

Bioactivation Pathway of Doxifluridine

The metabolic pathway of Doxifluridine is crucial to understanding its mechanism of action and potential degradation pathways.

Caption: Bioactivation pathway of Doxifluridine to its active metabolites.

Experimental Workflow for Stability Assessment

A standardized workflow ensures consistency and reliability in stability testing.

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion

A thorough evaluation of the stability of this compound in relevant biological matrices is a critical component of its nonclinical and clinical development. By employing validated analytical methods and conducting comprehensive stability studies, researchers can ensure the integrity of their bioanalytical data. This, in turn, allows for an accurate characterization of the pharmacokinetic profile of this compound and informs its potential as an improved therapeutic agent. The protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting these essential stability assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]

- 9. fda.gov [fda.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Doxifluridine-d2 using LC-MS/MS

This document provides a detailed protocol for the quantification of Doxifluridine using a deuterated internal standard, Doxifluridine-d2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and accurate analytical procedure for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Doxifluridine (5'-Deoxy-5-fluorouridine) is a second-generation oral fluoropyrimidine nucleoside analogue used as a chemotherapeutic agent. It is a prodrug that is converted to the active anticancer drug 5-fluorouracil (5-FU) in the body. Accurate quantification of Doxifluridine in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosage regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Doxifluridine analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of Doxifluridine and this compound from plasma samples.

-

Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Waters Xterra® MS C18, 5 µm, 4.6 x 150 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient Program | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas | 50 psi |

| Auxiliary Gas | 50 psi |

Quantitative Data

The following table summarizes the MRM transitions and compound-specific parameters for Doxifluridine and its deuterated internal standard, this compound. The MRM transition for Doxifluridine is based on published literature[1], and the transition for this compound is predicted based on a +2 Da mass shift in the precursor ion due to deuteration.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Doxifluridine | 247.2 | 117.1 | 40 | 25 |

| This compound | 249.2 | 117.1 | 40 | 25 |

Data Analysis and Quantification

The quantification of Doxifluridine is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Doxifluridine in the unknown samples is then determined from the calibration curve using linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Signaling Pathway

Doxifluridine is a prodrug that is converted to 5-fluorouracil (5-FU). 5-FU then undergoes further metabolic activation to exert its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA.

References

Application Notes and Protocols for Doxifluridine-d2 Cell Culture Treatment

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] It is utilized as a cytostatic agent in the treatment of various cancers, including stomach, colon, rectum, breast, uterine, cervical, and bladder cancers.[2] Doxifluridine is converted to 5-FU by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues, which allows for a more targeted therapeutic effect and potentially reduced systemic toxicity compared to direct 5-FU administration.[1][3]